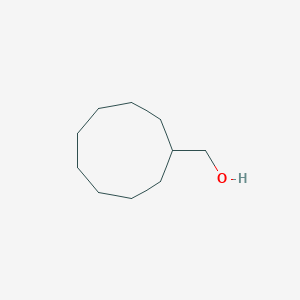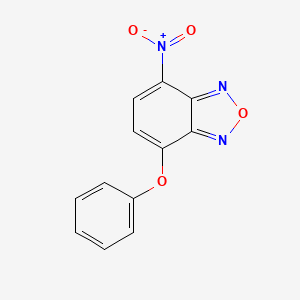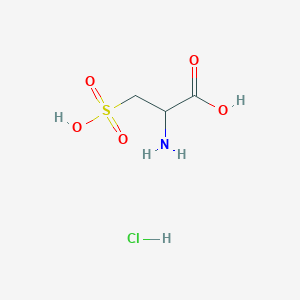
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H7Cl4N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of four chlorine atoms attached to the isoquinoline ring, making it a highly chlorinated derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of acidic catalysts to form tetrahydroisoquinoline derivatives . The reaction conditions typically include the use of hydrochloric acid (HCl) or other strong acids at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems in the brain, affecting dopamine and serotonin receptors . Additionally, the compound may inhibit certain enzymes and proteins involved in cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): Known for its neuroprotective properties.
N-Methyl-1,2,3,4-tetrahydroisoquinoline (N-methyl-TIQ): Exhibits neurotoxic effects.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ): Studied for its neurotoxic actions.
Uniqueness
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for forming various derivatives with diverse applications .
Eigenschaften
CAS-Nummer |
82771-67-3 |
|---|---|
Molekularformel |
C9H7Cl4N |
Molekulargewicht |
271.0 g/mol |
IUPAC-Name |
5,6,7,8-tetrachloro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H7Cl4N/c10-6-4-1-2-14-3-5(4)7(11)9(13)8(6)12/h14H,1-3H2 |
InChI-Schlüssel |
BUKGFYLSZBAHLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)



![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)



![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)

